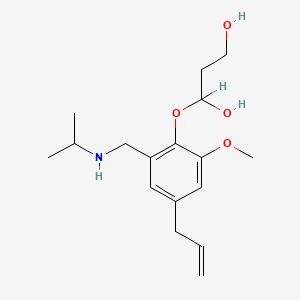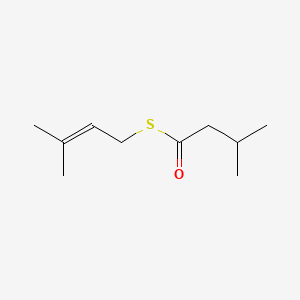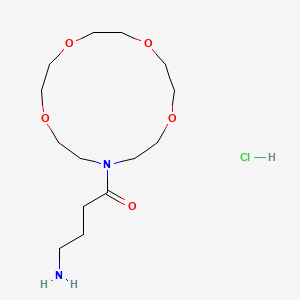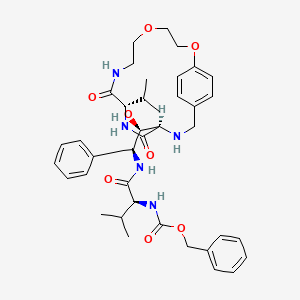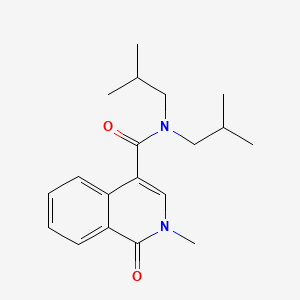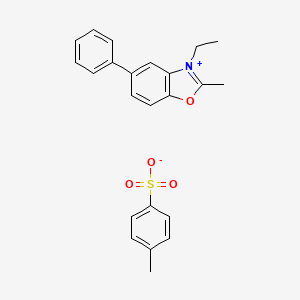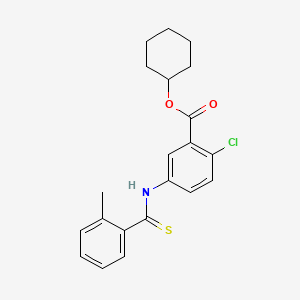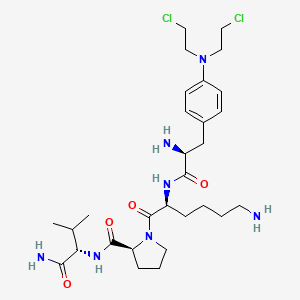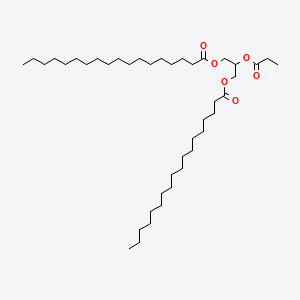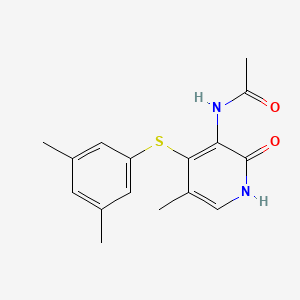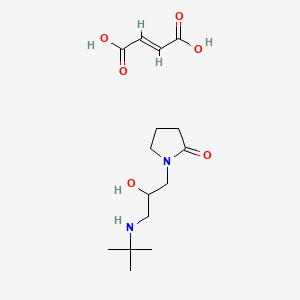
1-(2-Hydroxy-3-(t-butylamine)propyl)pyrrolidin-2-one maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-3-(t-butylamine)propyl)pyrrolidin-2-one maleate is a compound that belongs to the class of pyrrolidinone derivatives. Pyrrolidinone derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-3-(t-butylamine)propyl)pyrrolidin-2-one maleate typically involves the reaction of pyrrolidin-2-one with a suitable alkylating agent to introduce the hydroxy and t-butylamine groups. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The maleate salt is then formed by reacting the resulting compound with maleic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxy-3-(t-butylamine)propyl)pyrrolidin-2-one maleate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The t-butylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium cyanide (NaCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol .
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-3-(t-butylamine)propyl)pyrrolidin-2-one maleate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-3-(t-butylamine)propyl)pyrrolidin-2-one maleate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidin-2-one: A parent compound with similar structural features.
Pyrrolidin-2,5-dione: Another derivative with distinct biological activities.
Prolinol: A related compound with different pharmacological properties
Uniqueness
1-(2-Hydroxy-3-(t-butylamine)propyl)pyrrolidin-2-one maleate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy and t-butylamine groups makes it a versatile compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
198767-61-2 |
|---|---|
Molekularformel |
C15H26N2O6 |
Molekulargewicht |
330.38 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-[3-(tert-butylamino)-2-hydroxypropyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H22N2O2.C4H4O4/c1-11(2,3)12-7-9(14)8-13-6-4-5-10(13)15;5-3(6)1-2-4(7)8/h9,12,14H,4-8H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
ASBIJEHUOOVUNH-WLHGVMLRSA-N |
Isomerische SMILES |
CC(C)(C)NCC(CN1CCCC1=O)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(C)(C)NCC(CN1CCCC1=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


